molecular formula C15H13FN2O5S B2792825 2-Fluoro-5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoic acid CAS No. 1904168-57-5

2-Fluoro-5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoic acid

Cat. No. B2792825
CAS RN: 1904168-57-5
M. Wt: 352.34
InChI Key: KOEVYQRQZKFDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoic acid, also known as FPA-124, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. FPA-124 is a small molecule that belongs to the class of sulfonamides and has shown promising results in various preclinical studies.

Scientific Research Applications

2-Fluoro-5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoic acid has shown potential therapeutic applications in various preclinical studies. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. 2-Fluoro-5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoic acid has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, 2-Fluoro-5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoic acid has shown neuroprotective effects in animal models of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoic acid involves the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme that plays a crucial role in the synthesis of nucleotides and DNA. Inhibition of DHFR leads to the depletion of intracellular folate levels, which ultimately results in the inhibition of DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
2-Fluoro-5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoic acid has been shown to have several biochemical and physiological effects. It can inhibit the growth of cancer cells and induce apoptosis by inhibiting DHFR. 2-Fluoro-5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoic acid can also reduce the production of pro-inflammatory cytokines and has anti-inflammatory properties. Additionally, 2-Fluoro-5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoic acid has shown neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-Fluoro-5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoic acid is its potential therapeutic applications in various preclinical studies. It has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and protecting against neurodegenerative diseases. However, one of the limitations of 2-Fluoro-5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoic acid is its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research on 2-Fluoro-5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoic acid. One potential direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases. Another direction is to develop more soluble forms of 2-Fluoro-5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoic acid to improve its administration in vivo. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-Fluoro-5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoic acid and its potential side effects.
Conclusion:
In conclusion, 2-Fluoro-5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoic acid is a small molecule that has gained significant interest in the scientific community due to its potential therapeutic applications. Its mechanism of action involves the inhibition of DHFR, which leads to the depletion of intracellular folate levels and ultimately results in the inhibition of DNA synthesis and cell proliferation. 2-Fluoro-5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoic acid has shown promising results in various preclinical studies, including inhibiting the growth of cancer cells, reducing inflammation, and protecting against neurodegenerative diseases. However, further studies are needed to elucidate its exact mechanism of action and potential side effects.

Synthesis Methods

The synthesis method of 2-Fluoro-5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoic acid involves the reaction of 2-fluoro-5-nitrobenzoic acid with 3-(pyridin-3-yloxy)azetidine-1-amine in the presence of triethylamine and dichloromethane solvent. The reaction mixture is heated at 50°C for 12 hours, followed by the addition of sulfuryl chloride and triethylamine. The reaction mixture is then heated at 70°C for 5 hours, and the resulting product is purified using column chromatography to obtain 2-Fluoro-5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoic acid.

properties

IUPAC Name

2-fluoro-5-(3-pyridin-3-yloxyazetidin-1-yl)sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O5S/c16-14-4-3-12(6-13(14)15(19)20)24(21,22)18-8-11(9-18)23-10-2-1-5-17-7-10/h1-7,11H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEVYQRQZKFDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoic acid

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